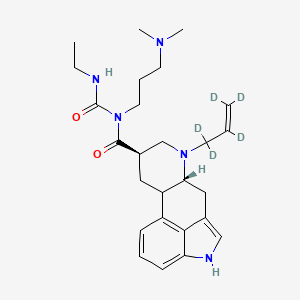
Ketoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and various types of pain, including postoperative and musculoskeletal pain .
Mécanisme D'action
Target of Action
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing their levels in the body . The reduction in prostaglandin levels alleviates symptoms such as pain, inflammation, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This disruption can have downstream effects on various physiological processes, including inflammation and pain sensation .
Pharmacokinetics
This compound exhibits typical pharmacokinetic properties of NSAIDs. It is rapidly absorbed and has a protein binding rate of 99% . The elimination half-life of this compound is approximately 2–2.5 hours . These properties influence the bioavailability of this compound, affecting its therapeutic efficacy .
Result of Action
At the molecular level, this compound’s action results in a significant reduction in the levels of prostaglandins . This leads to a decrease in inflammation, pain, and fever . At the cellular level, this compound can induce apoptosis and inhibit autophagy in certain cell types, such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as an environmental contaminant that can have ecotoxicological effects on various organisms . Furthermore, it has been found that this compound can bioaccumulate and biomagnify throughout the food chain, potentially impacting ecosystem function .
Analyse Biochimique
Biochemical Properties
Ketoprofen interacts with various enzymes and proteins, including cyclooxygenase isoforms (COX-1 and COX-2) and lipoxygenase . It inhibits both COX-1 and COX-2, leading to a considerable decrease in the synthesis of precursors of prostaglandins and thromboxane .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disturbs the type and content of metabolites (amino acids, carbohydrates, and secondary metabolites) to varying degrees and perturbs key metabolic pathways (substance synthesis and energy metabolism), ultimately resulting in the reduction of rice seedling biomass .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes an important decrease in thromboxane—A2 synthesis by blocking the thromboxane-synthase enzyme, thereby effectively inhibiting platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It affects the respiration rate, ATP content, H + -ATPase activity and induces changes in the contents of carbon assimilation products (soluble sugar, reducing sugar, sucrose, and starch) and the activities of key enzymes in carbon metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It affects the contents of nitrate, ammonium, and free amino acids, and the activities of key enzymes involved in nitrogen metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ketoprofen can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to produce 4-acetamido benzophenone. This intermediate is then subjected to further acylation with 1,2-dichloropropane, followed by deprotection, alkali hydrolysis, diazotization, and reduction to yield 3-benzoyl-alpha-methyl phenylethanol. Finally, oxidation of this compound produces this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield, cost-effectiveness, and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ketoprofen undergoes various chemical reactions, including:
Reduction: The ketone moiety of this compound can be reduced by carbonyl reducing enzymes.
Substitution: This compound can participate in substitution reactions, particularly involving its benzoyl ring.
Common Reagents and Conditions
Oxidation: Titanium dioxide (TiO2) as a photocatalyst under UV radiation.
Reduction: Carbonyl reducing enzymes (CREs).
Substitution: Various electrophilic and nucleophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Hydroxy benzophenone, benzoic acid, hydroquinone, catechol, benzoquinone, benzene triol, phenol.
Reduction: Reduced this compound derivatives.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Ketoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug degradation, photodegradation, and advanced oxidation processes
Biology: Investigated for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Extensively studied for its efficacy in treating various inflammatory and pain-related conditions.
Industry: Utilized in the development of pharmaceutical formulations, including co-crystals and inclusion complexes to enhance solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A propionic acid derivative NSAID used for similar indications as ketoprofen.
Diclofenac: A different class of NSAID but with comparable anti-inflammatory and analgesic effects.
Uniqueness of this compound
This compound is unique in its superior efficacy in certain conditions, such as rheumatoid arthritis, compared to ibuprofen . It also has a shorter half-life, which may be advantageous for managing acute pain . Additionally, this compound’s ability to form co-crystals and inclusion complexes enhances its solubility and bioavailability, making it a versatile compound in pharmaceutical research and development .
Propriétés
Numéro CAS |
1189508-77-7 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
Clé InChI |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Synonymes |
3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid; m-Benzoylhydratropic Acid-13C,d3; _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3; RP-19583-13C,d3; Alreumat-13C,d3; Alrheumun-13C,d3; Capisten-13C,d3; Epatec-13C,d3; Fastum-13C,d3; Ketofen-13C,d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




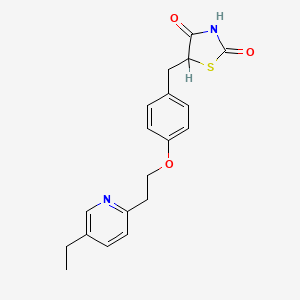
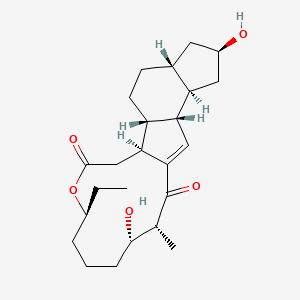

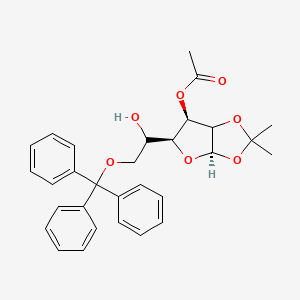
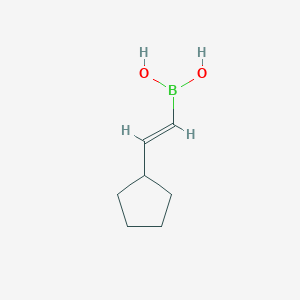

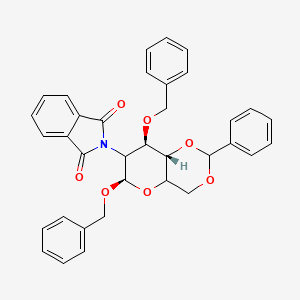
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
